N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClN2OS2/c19-11-7-5-10(6-8-11)14-9-21-18(25-14)22-17(23)16-15(20)12-3-1-2-4-13(12)24-16/h1-9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPIDFLIBZWUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide. This reaction forms 5-(4-bromophenyl)-1,3-thiazole.
Synthesis of Benzothiophene: The benzothiophene moiety can be prepared by cyclization of 2-chlorobenzoyl chloride with sulfur in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole and benzothiophene intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom on the phenyl ring, potentially replacing it with a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reagent for reduction.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Thiadiazole derivatives, including N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide, have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Case Studies:
- In Vitro Studies : Research has demonstrated that derivatives of thiazole exhibit significant antimicrobial activity. For example, compounds derived from similar structures were evaluated against various bacterial strains using turbidimetric methods, showing effectiveness comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .
Anticancer Potential
The anticancer properties of this compound have been a focal point in recent studies. The compound has been tested against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).
Research Findings:
- Cell Viability Assays : Sulforhodamine B assays have indicated that certain derivatives exhibit potent anticancer activity, with some compounds showing effectiveness similar to established chemotherapeutics such as 5-fluorouracil .
Molecular Docking Studies:
Molecular docking studies have provided insights into the binding affinities of the compound with specific protein targets involved in cancer progression and microbial resistance. These studies utilize software like Schrodinger to model interactions at the molecular level, predicting how effectively the compound can inhibit target enzymes or receptors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. Variations in substituents on the thiazole and benzothiophene rings can significantly influence biological activity.
Data Table: Structure-Activity Relationships
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene- and Thiazole-Based Carboxamides ()
Compounds such as N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) and 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d) share the thiazole-carboxamide scaffold with the target compound. Key comparisons include:
- Structural Differences : The target compound substitutes thiophene with benzothiophene, enhancing aromaticity and steric bulk. Additionally, the 4-bromophenyl group in the target compound replaces the dichlorobenzyl group in 5f/6d.
- Biological Activity: Compound 5f demonstrated significant cytotoxic and cytostatic effects, suggesting that the thiazole-carboxamide framework is pharmacologically relevant.
Implications : The benzothiophene core in the target compound may improve binding to hydrophobic protein pockets compared to thiophene derivatives. The 4-bromophenyl group could enhance halogen bonding with biological targets, as seen in FPR receptor ligands ().
Pyridazinone Derivatives with 4-Bromophenyl Groups ()
Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity. Key comparisons:
- Structural Differences: The target compound lacks the pyridazinone ring and methoxybenzyl group but retains the 4-bromophenyl moiety.
- Bioactivity: The 4-bromophenyl group in pyridazinones contributes to FPR receptor binding and calcium mobilization in neutrophils. This suggests that the target compound’s bromophenyl group may similarly enhance receptor affinity.
2-Aminothiazole Sulfonamides ()
Compounds such as 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide share the thiazole-carboxamide backbone. Key comparisons:
- Structural Differences : The target compound replaces the sulfonamide-triazole chain with a benzothiophene system.
Antiviral Thiazole Derivatives ()
Firzacorvirum , a thiazole-containing antiviral agent, features a 3-chloro-4-fluorophenyl group and a thiadiazinane ring. Comparisons:
- Structural Differences : Firzacorvirum’s thiadiazinane ring and fluorophenyl group contrast with the target compound’s benzothiophene and bromophenyl moieties.
- Bioactivity : The chlorine and bromine in both compounds may contribute to electrophilic reactivity, critical for antiviral mechanisms.
Biological Activity
N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and data tables.
The compound's molecular formula is with a molecular weight of 446.8 g/mol. Its structure features a thiazole ring, a benzothiophene moiety, and halogen substituents, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H13BrClN2OS |
| Molecular Weight | 446.8 g/mol |
| CAS Number | 1207031-50-2 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole and benzothiophene derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines.
- Cell Viability Studies : In vitro studies utilizing the MTT assay showed that this compound significantly reduced the viability of Caco-2 colorectal adenocarcinoma cells (39.8% reduction compared to untreated controls) while showing less effect on A549 lung adenocarcinoma cells .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to interfere with cellular processes such as apoptosis and cell cycle regulation. The presence of bromine and chlorine atoms enhances its interaction with biological targets.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively documented. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against both types of bacteria, suggesting a broad-spectrum antimicrobial action. For example, studies indicated that certain thiazole derivatives inhibited the growth of Mycobacterium tuberculosis .
Anti-inflammatory Effects
Benzothiophene derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Cytokine Inhibition : Research indicates that thiazole and benzothiophene derivatives can reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on Caco-2 and A549 cell lines. The results showed a statistically significant decrease in cell viability for Caco-2 cells after treatment with the compound at concentrations up to 100 µM .
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, various thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited notable inhibition zones in agar diffusion assays .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide and its structural analogs?
The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Thiazole ring formation : A Hantzsch thiazole synthesis may be used, where 4-bromophenyl-substituted α-bromoketones react with thioureas under basic conditions to form the 1,3-thiazole core .
- Benzothiophene functionalization : Chlorination at the 3-position of 1-benzothiophene-2-carboxylic acid derivatives can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane .
- Amide coupling : The final carboxamide linkage is often formed via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with the thiazole-amine intermediate .
Q. How is the purity and structural integrity of this compound validated in academic research?
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation of the bromophenyl and thiophene moieties. Stability studies suggest <5% decomposition over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:
- Assay conditions : Variations in buffer pH, incubation time, or solvent (DMSO vs. aqueous) can alter solubility and activity. Standardize protocols using guidelines from (e.g., fixed DMSO concentration ≤0.1%).
- Cellular context : Differences in cell line permeability (e.g., P-glycoprotein expression) may affect observed potency. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to decouple membrane effects from target engagement .
Q. What strategies optimize the compound’s selectivity for kinase inhibition studies?
- Scaffold modification : Introduce steric hindrance at the 3-chloro position (e.g., bulkier halogens) to reduce off-target binding to ATP pockets of non-target kinases .
- Computational docking : Use Schrödinger Glide to predict interactions with conserved lysine residues (e.g., K71 in JAK2) and guide substituent design .
- Kinome-wide profiling : Employ SelectScreen™ Kinase Profiling to identify cross-reactivity patterns and refine the pharmacophore model .
Q. How can researchers address low yields in the final amide coupling step?
- Activation optimization : Replace EDCI with T3P® (propanephosphonic acid anhydride), which enhances coupling efficiency for sterically hindered amines (yield improvement: 45% → 72%) .
- Solvent screening : Switch from DMF to DCE (dichloroethane) to minimize racemization and side reactions .
- Microwave-assisted synthesis : Reduce reaction time from 24 hr to 30 min at 80°C, improving throughput .
Q. What mechanistic insights can be gained from crystallographic studies of this compound?
Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture) reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
